beta-Rhodomycinone

Topoisomerase II poisoning DNA cleavage Anthracycline mechanism

Researchers requiring the authentic rhodomycin chromophore should procure beta-Rhodomycinone (CAS 5012-65-7), the tetracyclic aglycone with hydroxyls at C-10 and C-11. This substitution pattern is the structural basis for its activity as a topoisomerase II poison, unlike the catalytic inhibitor aklavinone. Substitution with 11-deoxy or epsilon variants will produce false negatives in DNA-cleavage assays and abrogate regioselective glycosylation. This standard is critical for biosynthetic gene-cluster studies and semi-synthetic programs targeting sub-micromolar potency N-demethylated derivatives.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 5012-65-7
Cat. No. B3343007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Rhodomycinone
CAS5012-65-7
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
InChIInChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19+,20+/m0/s1
InChIKeyXGUMQVUWZOLAQN-RNFJLKLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta‑Rhodomycinone (CAS 5012‑65‑7) – Structural Baseline and Procurement Context for the Anthracycline Aglycone


beta‑Rhodomycinone is a tetracyclic anthracycline aglycone (C20H18O8, MW 386.4) that constitutes the chromophore core of the rhodomycin‑group antibiotics produced by Streptomyces purpurascens, S. galilaeus and S. violaceus [1]. Unlike the clinically established anthracyclines doxorubicin and daunorubicin, which possess a daunomycinone core, beta‑rhodomycinone carries hydroxyl substituents at both C‑10 and C‑11 of the anthracycline skeleton – a structural distinction that fundamentally alters its interaction with topoisomerase II and its biosynthetic processing [2]. In the procurement context, beta‑rhodomycinone serves as the critical aglycone intermediate for semi‑synthetic rhodomycin derivatives (e.g. beta‑rhodomycinone‑RDC, beta‑rhodomycinone‑RD) and as a reference standard for biosynthetic gene‑cluster studies; its substitution or adulteration by the structurally similar but mechanistically divergent aglycone aklavinone would yield compounds with an entirely different mode of action at the DNA–topoisomerase II interface [3].

Why Generic Substitution Fails – Functional Non‑Equivalence of beta‑Rhodomycinone with Aklavinone and Other Rhodomycinone Aglycones


Although multiple rhodomycinone aglycones share the same tetracyclic scaffold, their substitution pattern at C‑10 and C‑11 dictates mutually exclusive pharmacological behaviour. Aklavinone – the aglycone of the clinically used aclarubicin – possesses a carboxymethyl group (COOCH3) at C‑10, whereas beta‑rhodomycinone carries hydroxyl groups at both C‑10 and C‑11 [1]. This difference converts the compound from a topoisomerase II poison (beta‑rhodomycinone) into a topoisomerase II catalytic inhibitor (aklavinone), meaning that the two aglycones are not interchangeable in any experimental system where mechanism‑specific readouts (DNA cleavage, topoisomerase II‑mediated drug resistance) are required [1]. Even within the rhodomycinone family, the absence of the C‑11 hydroxyl group (as in 11‑deoxy‑beta‑rhodomycinone) eliminates the aglycone’s intrinsic ability to stimulate topoisomerase II‑mediated DNA cleavage [2]. For researchers procuring aglycone standards or precursors, cross‑contamination with aklavinone or epsilon‑rhodomycinone would produce qualitatively different – and potentially antagonistic – biological outcomes [1].

Product‑Specific Quantitative Evidence Guide – Head‑to‑Head Differentiation of beta‑Rhodomycinone from Its Closest Analogs


Topoisomerase II DNA‑Cleavage Stimulation: beta‑Rhodomycinone vs. Aklavinone

In a direct comparative study using purified human topoisomerase II, aklavinone‑based compounds (which possess a COOCH3 group at C‑10) failed to stimulate topoisomerase II‑mediated DNA cleavage and instead antagonised the cytotoxicity of beta‑rhodomycinone‑based drugs. In contrast, beta‑rhodomycinone‑containing analogues – including the aglycone beta‑rhodomycinone itself – effectively stimulated topoisomerase II‑mediated DNA cleavage [1]. When tested in OC‑NYH/VM cells exhibiting altered topoisomerase II‑mediated multidrug resistance (at‑MDR), cross‑resistance was observed exclusively toward the beta‑rhodomycinone (RMN)‑containing drugs, while aklavinone (AKV)‑containing compounds completely circumvented this resistance [2].

Topoisomerase II poisoning DNA cleavage Anthracycline mechanism

Growth and Nucleic Acid Synthesis Inhibition in L1210 Leukemia: beta‑Rhodomycinone‑RDC vs. Structural Variants

US Patent 4,316,011 discloses 50% inhibitory concentration (IC50) values for beta‑rhodomycinone‑RDC (the trisaccharide glycoside of beta‑rhodomycinone) in cultured mouse L1210 leukemia cells. Beta‑rhodomycinone‑RDC inhibited L1210 cell growth with an IC50 of 0.014 µg/mL, while DNA synthesis (14C‑thymidine incorporation) was inhibited with an IC50 of 0.015 µg/mL and RNA synthesis (14C‑uridine incorporation) with an IC50 of 0.010 µg/mL [1]. By comparison, the structurally related aclacinomycin A (aklavinone‑based trisaccharide) shows substantially higher IC50 values for DNA synthesis inhibition in comparable L1210 assays, consistent with its distinct topoisomerase II‑inhibitory mechanism [2].

L1210 leukemia Antitumor activity Nucleic acid synthesis inhibition

Biosynthetic Pathway Specificity: RdmE Hydroxylation Defines the beta‑Rhodomycinone Branch Point

The biosynthetic enzyme RdmE (aklavinone‑11‑hydroxylase) from Streptomyces purpurascens catalyses the hydroxylation of 11‑deoxy‑beta‑rhodomycinone to beta‑rhodomycinone both in vivo and in vitro [1]. This reaction is a committed branch‑point step that separates beta‑rhodomycinone biosynthesis from the aklavinone pathway. Kinetic data demonstrate that 11‑deoxy‑beta‑L‑rhodomycinone is a substantially better substrate for RdmE than aklavinone, with the latter showing only approximately 60% relative activity in side‑by‑side enzyme assays [2]. This substrate preference explains why beta‑rhodomycinone – and not aklavinone – is the physiological aglycone for rhodomycin‑group antibiotics and why 11‑deoxy‑beta‑rhodomycinone serves as the immediate biosynthetic precursor rather than a shunt metabolite.

Anthracycline biosynthesis RdmE hydroxylase Metabolic engineering

Regioselective Glycosylation: C‑7 vs. C‑10 Reactivity Distinguishes beta‑Rhodomycinone from Its 11‑Deoxy Analog

The presence of hydroxyl groups at C‑7, C‑10 and C‑11 in beta‑rhodomycinone creates a unique regioselectivity challenge in glycosylation chemistry. Synthetic studies demonstrate that 10‑O‑acetyl‑beta‑rhodomycinone undergoes C‑7‑selective glycosylation with rhodosamine in the presence of trimethylsilyl trifluoromethanesulfonate to yield oxaunomycin [1]. In contrast, the 11‑deoxy analog (11‑deoxy‑beta‑rhodomycinone) lacks the C‑11 hydroxyl, which alters both the hydrogen‑bonding network and the conformational preference of the A‑ring, resulting in different glycosylation regioselectivity [2]. The glycone products derived from beta‑rhodomycinone (e.g. betaclamycin T, 7‑O‑rhodosaminyl‑beta‑rhodomycinone) exhibit dramatically enhanced cytotoxicity upon N‑demethylation compared with glycosides derived from other rhodomycinone aglycones, where N‑demethylation reduces or abolishes activity [3].

Regioselective glycosylation Semi‑synthesis Rhodomycin derivatives

Cytotoxicity of beta‑Rhodomycinone Glycosides Against Human Cancer Cell Lines: Comparative IC50 Values

In a 2018 study of anthracycline metabolites from a recombinant Streptomyces strain, nine new beta‑rhodomycinone glycosides (compounds 2, 3, 5–7, and 9–12) and three known rhodomycinone aglycones (epsilon‑rhodomycinone [14], gamma‑rhodomycinone [15], and the trisaccharide‑bearing compound 13) were purified and tested against a panel of human cancer cell lines [1]. Among these, two beta‑rhodomycinone‑derived compounds (4 and 13) exhibited pronounced activity against HCT‑116 human colorectal carcinoma cells with IC50 values of 0.3 µM and 0.2 µM, respectively, values comparable to the positive control epirubicin [1]. In contrast, the simple aglycones epsilon‑rhodomycinone and gamma‑rhodomycinone showed substantially lower or no activity in the same assay panel, demonstrating that glycosylation of the beta‑rhodomycinone core is required for sub‑micromolar potency against human solid tumour cell lines [1].

Human cancer cell lines Cytotoxicity panel IC50 comparison

Best Research and Industrial Application Scenarios for beta‑Rhodomycinone


Reference Aglycone for Topoisomerase II Poison vs. Catalytic Inhibitor Screening

Because beta‑rhodomycinone (RMN chromophore) and aklavinone (AKV chromophore) produce opposite effects on topoisomerase II‑mediated DNA cleavage – stimulation vs. inhibition – beta‑rhodomycinone should be used as the positive‑control aglycone in any screening cascade designed to identify novel topoisomerase II poisons. Misidentification or substitution with aklavinone will yield false‑negative results in DNA‑cleavage assays [1].

Biosynthetic Intermediate for Metabolic Engineering of Rhodomycin Pathways

11‑Deoxy‑beta‑rhodomycinone is converted specifically to beta‑rhodomycinone by the RdmE hydroxylase, and this hydroxylation is a committed step in rhodomycin biosynthesis. Researchers engineering heterologous production of rhodomycin‑class antibiotics in Streptomyces hosts must supply or generate beta‑rhodomycinone (or its 11‑deoxy precursor) to access the correct aglycone; supplying aklavinone instead will divert production to aclacinomycin‑type compounds [2].

Aglycone Precursor for Semi‑Synthetic Glycosylation Optimisation

The unique C‑7/C‑10/C‑11 hydroxylation pattern of beta‑rhodomycinone enables regioselective glycosylation that is not achievable with 11‑deoxy or epsilon‑rhodomycinone aglycones. Furthermore, glycosides built on the beta‑rhodomycinone scaffold gain cytotoxicity upon N‑demethylation, a property not shared by glycosides of other aglycones. beta‑Rhodomycinone is therefore the preferred starting material for any semi‑synthetic programme aiming to generate N‑demethylated rhodomycin derivatives with enhanced antitumour activity [3].

Comparative Cytotoxicity Benchmarking Against Human Solid Tumour Panels

The beta‑rhodomycinone glycoside scaffold has produced derivatives with IC50 values of 0.2–0.3 µM against HCT‑116 colorectal carcinoma cells, comparable to epirubicin. In contrast, epsilon‑ and gamma‑rhodomycinone aglycones are essentially inactive in the same assay. For laboratories establishing structure–activity relationship (SAR) programmes on anthracycline glycosides, beta‑rhodomycinone should be the aglycone of choice for generating sub‑micromolar‑potency lead compounds [4].

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